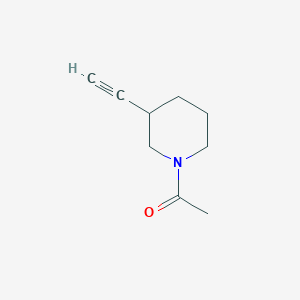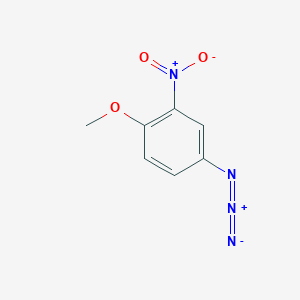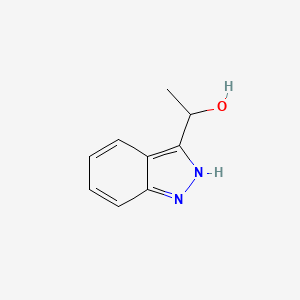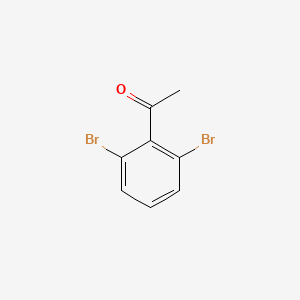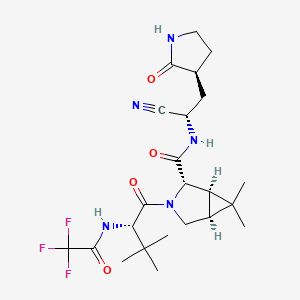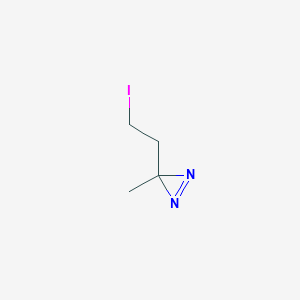
3-(2-iodoethyl)-3-methyl-3H-diazirine
説明
“3-(2-iodoethyl)-3-methyl-3H-diazirine” is likely a diazirine compound. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are often used as photoaffinity labels in biological research .
Synthesis Analysis
While specific synthesis methods for “3-(2-iodoethyl)-3-methyl-3H-diazirine” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” can be synthesized from corresponding alcohols or benzene derivatives .Molecular Structure Analysis
The molecular structure of “3-(2-iodoethyl)-3-methyl-3H-diazirine” would likely include a three-membered diazirine ring with a 2-iodoethyl and a methyl group attached .Chemical Reactions Analysis
Ethers, which “3-(2-iodoethyl)-3-methyl-3H-diazirine” might be classified as, generally require the breaking of a C-O or C-H bond to undergo reactions. This can be challenging and often requires strong heating or specific conditions .Physical And Chemical Properties Analysis
While specific properties for “3-(2-iodoethyl)-3-methyl-3H-diazirine” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” are typically colorless to slightly reddish yellow liquids .科学的研究の応用
Photoactivated Modification of Carbon Surfaces
3-Aryl-3-(trifluoromethyl)diazirines, similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, have been shown to be effective photoactivated carbene precursors. These compounds are useful for covalent surface modification of graphitic carbon and carbon nanotubes. This application is demonstrated by attaching organometometallic diazirine derivatives to carbon surfaces, indicating their potential in materials science and surface engineering (Lawrence et al., 2011).
Photolysis in Cryogenic Matrixes
Research involving the photolysis of alkylhalodiazirines, which are structurally related to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been conducted to observe the formation of various photoproducts. This study offers insights into the photolytic behavior of diazirines in different environments, providing valuable information for their application in chemical analysis and synthesis (Wierlacher et al., 1993).
Membrane Protein Labeling
3-(Trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine, a compound similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been used as a photoactivatable probe for selectively labeling the hydrophobic core of membranes. This technique is particularly useful in the study of intrinsic membrane proteins, allowing for detailed analysis of protein structures and interactions within the membrane environment (Brunner & Semenza, 1981).
Investigating Protein Conformations
3H-diazirine, similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been employed as a minimal photochemical reagent to investigate the conformation of proteins. This approach helps in understanding the topography of protein surfaces and internal spaces, and it's particularly useful in studying conformational transitions and mapping solvent accessibility along polypeptide sequences (Craig et al., 2002).
Studying Carbene Formation and Reactivity
Research on diazirines, including compounds like 3-(2-iodoethyl)-3-methyl-3H-diazirine, has focused on their role as carbene progenitors. The study of carbene formation and reactivity is significant in organic chemistry, offering insights into novel synthetic pathways and mechanisms, particularly in the context of biological systems and surface modification research (McAllister et al., 2008).
Safety And Hazards
特性
IUPAC Name |
3-(2-iodoethyl)-3-methyldiazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRDPWXYBAEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-iodoethyl)-3-methyl-3H-diazirine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



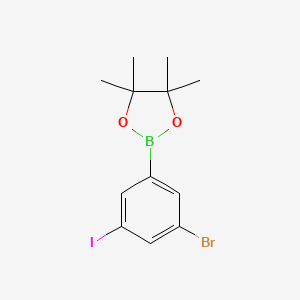
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)
